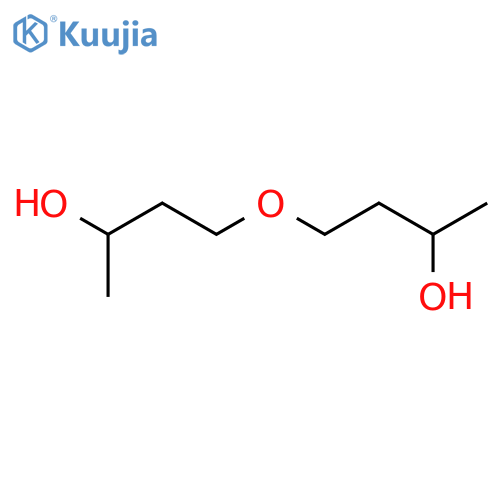Cas no 821-33-0 (2-Butanol, 4,4'-oxybis-)

2-Butanol, 4,4'-oxybis- structure
商品名:2-Butanol, 4,4'-oxybis-
2-Butanol, 4,4'-oxybis- 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 4,4'-oxybis-
- 4-(3-hydroxybutoxy)butan-2-ol
- DIHYDROXYDIBUTYL ETHER
- HYDROXYBUTYLOXIDE [WHO-DD]
- 1,1'-Dimethyl-3,3'-oxydipropanol
- 4,4'-Oxybisbutan-2-ol
- Diskin
- DHBE (DIHYDROXYDIBUTYLETHER)
- 821-33-0
- Boutybil
- dihydroxybutyl ether
- NS00079789
- 5-Oxa-2,8-nonandiol
- 4,4'-Oxybis(butan-2-ol)
- Galeo
- Q27275685
- 4,4'-Oxydi-2-butanol
- DTXSID70870777
- 2-Butanol, 4,4'-oxydi-
- Discinil
- dihydroxydibutylether
- NS00040068
- DIS-CINIL
- oxydibutanol
- DHDBE
- CHEBI:134793
- 4,4'-OXYDI-2-BUTANOL [MI]
- EINECS 212-475-3
- Hydroxybutyloxide
- DB14079
- SCHEMBL620600
- bis(3-hydroxybutyl) ether
- 4,4'-oxybis-2-butanol
- Dyskinebyl
- CR6X2Y7NRR
- colenormol
- UNII-CR6X2Y7NRR
-
- インチ: InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3
- InChIKey: AFSYRVDDZGJTIL-UHFFFAOYSA-N
- ほほえんだ: CC(CCOCCC(C)O)O
計算された属性
- せいみつぶんしりょう: 162.125594432g/mol
- どういたいしつりょう: 162.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 75.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 49.7Ų
2-Butanol, 4,4'-oxybis- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041709-1g |
4,4-Oxybis(butan-2-ol) |
821-33-0 | 97% | 1g |
¥6239.00 | 2024-07-28 |
2-Butanol, 4,4'-oxybis- 関連文献
-
Miroslav ?těpánek,Juraj ?kvarla,Mariusz Uchman,Karel Procházka,Borislav Angelov,Lubomír Ková?ik,Vasil M. Garamus,Christos Mantzaridis,Stergios Pispas Soft Matter 2012 8 9412
-
M. Winn,J. K. Fyans,Y. Zhuo,J. Micklefield Nat. Prod. Rep. 2016 33 317
-
Sebastian Müller,Eva Garcia-Gonzalez,Elke Genersch,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 765
-
Gene H. Hur,Christopher R. Vickery,Michael D. Burkart Nat. Prod. Rep. 2012 29 1074
-
You-Quan Zou,Quan-Quan Zhou,Yael Diskin-Posner,Yehoshoa Ben-David,David Milstein Chem. Sci. 2020 11 7188
821-33-0 (2-Butanol, 4,4'-oxybis-) 関連製品
- 41223-27-2(4-methoxybutan-2-ol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量